molecular formula C9H5Cl3N2O B595584 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 163220-69-7

2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B595584
CAS No.: 163220-69-7
M. Wt: 263.502
InChI Key: PUVWKOWEOBZQCT-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 163220-69-7) is a high-purity organic synthesis intermediate of significant value in medicinal chemistry and drug discovery research . This compound, with a molecular weight of 263.50 g/mol, features a versatile pyrrolo[2,3-b]pyridine (7-azaindole) core functionalized with a reactive trichloroacetyl group . Its specific molecular structure makes it an ideal precursor for the development of more complex heterocyclic compounds, which are frequently found as core structures in Active Pharmaceutical Ingredients (APIs) . Researchers primarily utilize this building block in the construction of novel chemical entities for biological screening. Its reactivity allows for further modifications at multiple sites, enabling the creation of diverse chemical libraries aimed at discovering new therapeutic agents . The compound is particularly valuable in the preparation of kinase inhibitors and other biologically active molecules that target a range of diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWKOWEOBZQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720465
Record name 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163220-69-7
Record name 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1H-pyrrolo[2,3-b]pyridine is treated with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at ambient temperature. The reaction proceeds via the formation of an acylium ion, which undergoes electrophilic attack at the pyrrole’s α-position. Key parameters include:

  • Catalyst loading : A 5:1 molar ratio of AlCl₃ to substrate ensures complete activation of the acyl chloride.

  • Solvent choice : DCM or chloroform minimizes side reactions, while polar aprotic solvents like carbon tetrachloride are less effective.

  • Temperature : Reactions conducted at 0°C to 25°C achieve optimal balance between reaction rate and byproduct formation.

Workup and Purification

Post-reaction, the mixture is quenched with methanol to decompose excess AlCl₃, followed by neutralization with aqueous sodium hydroxide (pH ≈ 4). The product is extracted into ethyl acetate and washed with sodium potassium tartrate to remove residual aluminum salts. Column chromatography (hexanes/ethyl acetate, 95:5) yields the pure compound in 87–93%.

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ConditionYield (%)Purity (HPLC)
Catalyst (AlCl₃)5 eq.93>99%
SolventAnhydrous DCM8798%
Temperature20°C9097%

Halogenation Strategies for Intermediate Functionalization

While the target compound lacks halogen substituents, bromination methodologies for related trichloroacetylpyrroles provide insights into reactivity and regioselectivity. For instance, bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone at the 4-position proceeds efficiently using bromine in carbon tetrachloride or chloroform.

Bromination Protocol and Yield Variability

  • Solvent effects : Reactions in carbon tetrachloride at 0°C with iodine catalysis achieve 98% yield, whereas chloroform at −10°C yields 93%.

  • Stoichiometry : A 1:1 molar ratio of bromine to substrate minimizes di-brominated byproducts.

  • Workup : Sequential washing with sodium thiosulfate (10%) and brine ensures removal of unreacted bromine.

Table 2: Bromination Conditions Comparison

SolventTemp (°C)CatalystYield (%)
Carbon tetrachloride0I₂98
Chloroform−10None93
Chloroform20None73

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (DMSO-d₆) : The NH proton resonates as a broad singlet at δ 12.8–12.9, while aromatic protons appear as singlets at δ 7.53–7.54 and δ 7.29–7.32. The absence of downfield shifts confirms the absence of bromine in the target compound.

  • ¹³C NMR : The trichloroacetyl carbonyl carbon appears at δ 171.6–171.7, with aromatic carbons between δ 121.5–129.1.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 263.51 (C₉H₅Cl₃N₂O).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-acylation : Excess acyl chloride or elevated temperatures may lead to di-substituted products. This is mitigated by strict stoichiometric control and low-temperature conditions.

  • Oxidation : The pyrrole ring is susceptible to oxidation under harsh conditions. Inert atmosphere (N₂ or Ar) and anhydrous solvents prevent degradation.

Scalability Considerations

  • Solvent volume : Large-scale reactions (>50 g) require solvent-to-substrate ratios ≥20:1 to maintain homogeneity.

  • Purification : Recrystallization from hexanes/ethyl acetate mixtures improves yield (73–93%) compared to column chromatography .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Ethanone Derivatives

Bromo Analogs
  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) Molecular Formula: C₉H₆BrN₂O Physical Properties: White solid, melting point 280–282°C. Synthesis: Prepared via bromination of the parent ethanone derivative, purified using dichloromethane/ethyl acetate (9:1) chromatography .
Trifluoro Analog
  • 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 860651-18-9 Molecular Formula: C₉H₅F₃N₂O Properties: Lower molecular weight (214.14 g/mol) and higher electronegativity due to fluorine atoms. Commonly listed in pharmaceutical catalogs (e.g., Biopharmacule Speciality Chemicals), suggesting utility in drug discovery .

Positional Isomers and Ring-Substituted Derivatives

4-Chloro Substitution
  • 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 1011711-52-6 Structure: Chlorine at the 4-position of the pyrrolopyridine ring. Safety: Classified under GHS with hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) .
N-Methylated Derivatives
  • 2-Bromo-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9b) Melting Point: 116–117°C . Impact of Methylation: N-methylation reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability.

Non-Halogenated Analogs

  • 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 83393-46-8 Molecular Formula: C₉H₈N₂O Comparison: The absence of halogen substituents results in lower molecular weight (176.17 g/mol) and reduced electrophilicity. Used as a precursor in synthetic routes for more complex derivatives .

Biological Activity

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS Number: 163220-69-7) is a synthetic compound with notable chemical properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₉H₅Cl₃N₂O
  • Molecular Weight : 263.508 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine moiety and a trichloromethyl group, contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with trichloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the compound with high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

A study highlighted the compound's potential against various pathogens. The trichloromethyl group enhances its reactivity towards biological molecules, making it a candidate for further investigation in antimicrobial applications.

Trypanocidal Activity

In related research focusing on pyrrolopyridine derivatives, compounds similar to this compound were evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed significant trypanocidal activity but also exhibited host cell toxicity. This necessitates further optimization to improve selectivity and therapeutic index .

The mechanism of action for this compound is believed to involve nucleophilic attack due to the presence of the trichloromethyl group. This can lead to the formation of reactive intermediates that interact with biological macromolecules.

Research Findings and Case Studies

Study Objective Findings
PubMed Study Evaluate trypanocidal activityIdentified high activity against Trypanosoma cruzi with noted host toxicity
BenchChem Overview Synthesis and applicationsDiscussed potential applications in medicinal chemistry and as a pharmaceutical intermediate
PubChem Data Chemical properties and structureProvided detailed structural information and molecular characteristics

Q & A

Q. Stepwise Approach :

Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes like kinases or bacterial topoisomerases .

In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to measure IC50_{50} values .

SAR Studies : Modify the trichloromethyl group to assess its role in bioactivity. For example, replacing Cl with Br alters lipophilicity and binding affinity .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies (e.g., variable IC50_{50} values) arise from:

  • Experimental Conditions : Differences in solvent (DMSO vs. ethanol) or cell line viability protocols.
  • Structural Isomerism : Verify regiochemistry via 1^1H-13^13C HSQC NMR to rule out positional isomers .
  • Validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies optimize reaction yields during synthesis?

Q. Methodological Adjustments :

  • Catalysis : Use Pd(PPh3_3)4_4 for Suzuki couplings to attach aryl groups to the pyrrolopyridine core, improving yields from 60% to 85% .
  • Solvent Optimization : Replace THF with DMF in acylation steps to enhance solubility of intermediates .
  • Temperature Control : Maintain reflux at 80°C during cyclization to prevent decomposition .

Advanced: How to address stability issues in long-term storage?

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis of the trichloroethanone group .
  • Stability Monitoring : Use HPLC-PDA every 3 months to detect degradation products (e.g., dechlorinated derivatives). Adjust storage to include desiccants if moisture-induced degradation exceeds 5% .

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